Synthesis of the l- and d-SH2 domain of the leukaemia oncogene Bcr-Abl†
RSC Chemical Biology Pub Date: 2022-07-06 DOI: 10.1039/D2CB00108J
Abstract
The D- and L-versions of the Bcr-Abl SH2 domain (12.7 kDa) were synthesized. Key optimizations included pseudoproline incorporation, N-terminal hydrophilic tail addition and mild N-acetoxy succinimide acetylation. Their folding and activity are as for the recombinant protein. Our results will enable engineering of mirror-image monobody antagonists of the central oncoprotein Bcr-Abl.
![Graphical abstract: Synthesis of the l- and d-SH2 domain of the leukaemia oncogene Bcr-Abl](http://scimg.chem960.com/usr/1/D2CB00108J.jpg)
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